molecular formula C11H10N2O3 B1436759 Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate CAS No. 861211-41-8

Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate

Cat. No.: B1436759
CAS No.: 861211-41-8
M. Wt: 218.21 g/mol
InChI Key: JHOPJHRKUMGBEK-UHFFFAOYSA-N
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Description

Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate (CAS: 861211-41-8, molecular formula: C₁₁H₁₀N₂O₃) is a synthetic indole derivative characterized by a hydroxyimino group at the 3-position and a methyl ester at the 2-position of the indole scaffold . This compound serves as a versatile intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting antimicrobial and anticancer pathways . Its structure enables diverse reactivity, making it a key building block for further functionalization.

Properties

IUPAC Name

methyl 3-(hydroxyiminomethyl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(14)10-8(6-12-15)7-4-2-3-5-9(7)13-10/h2-6,13,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOPJHRKUMGBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Indole-2-Carboxylic Acid

The starting material, indole-2-carboxylic acid, is esterified to form methyl indole-2-carboxylate. This step is commonly achieved by acid-catalyzed esterification using methanol and a strong acid catalyst such as concentrated sulfuric acid.

  • Reaction conditions: Reflux in methanol with concentrated sulfuric acid.
  • Outcome: High yield of methyl indole-2-carboxylate, providing a reactive ester for further functionalization.

Introduction of the Hydroxyimino Methyl Group at C3

The 3-position of the indole ring is functionalized via a two-step process:

  • Formylation at C3 (Vilsmeier–Haack Reaction):
    The methyl indole-2-carboxylate undergoes formylation using reagents such as POCl3 and DMF to introduce a formyl group at the 3-position, yielding methyl 3-formyl-1H-indole-2-carboxylate.

  • Oximation of the Formyl Group:
    The aldehyde group at C3 is converted to the hydroxyimino methyl group by reaction with hydroxylamine hydrochloride under basic conditions.

    • Reaction conditions: Reaction with hydroxylamine in a suitable solvent (e.g., ethanol or aqueous medium) with pH adjustment.
    • Outcome: Formation of the oxime derivative, methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate.

Alternative Synthetic Routes

  • Buchwald–Hartwig Amination:
    For derivatives involving substitution at C3 with anilines, palladium-catalyzed Buchwald–Hartwig amination has been employed, although this is more relevant for related indole-2-carboxylate derivatives rather than the hydroxyimino methyl compound specifically.

  • Alkylation of Methyl 3-Hydroxyindole-2-Carboxylate:
    Alkylation reactions using alkyl halides in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., DMF, THF) can modify the 3-position hydroxy group, but this is distinct from the oximation process for the hydroxyimino methyl group.

Representative Example from Literature

A typical preparation sequence based on recent research includes:

Step Reagents & Conditions Product Yield (%) Notes
1 Indole-2-carboxylic acid + MeOH + H2SO4, reflux Methyl indole-2-carboxylate ~90 Acid-catalyzed esterification
2 POCl3 + DMF, 0–50°C Methyl 3-formyl-1H-indole-2-carboxylate 95 Vilsmeier–Haack formylation
3 Hydroxylamine hydrochloride, base, ethanol, room temp This compound 80–85 Oximation of aldehyde to oxime

Research Findings and Analysis

  • The Vilsmeier–Haack reaction is highly efficient for selective formylation at the 3-position of indole derivatives bearing electron-withdrawing groups such as esters at C2, facilitating subsequent oximation.
  • The oximation step proceeds smoothly under mild conditions, preserving the integrity of the ester group.
  • Purification is typically achieved by recrystallization from ethanol or solvent mixtures, yielding pure crystalline products.
  • The overall synthetic route is robust and scalable, suitable for producing sufficient quantities for biological evaluation.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Esterification temp. Reflux (~65–80°C) Acid-catalyzed, methanol solvent
Formylation temp. 0–50°C Vilsmeier–Haack reaction conditions
Oximation temp. Room temperature (20–25°C) Mild base, hydroxylamine hydrochloride
Reaction time (formyl.) 1–3 hours Dependent on scale and reagent purity
Reaction time (oxim.) 2–6 hours Monitored by TLC or HPLC
Purification Recrystallization from ethanol Ensures high purity
Overall yield 75–85% (from ester) Efficient and reproducible

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyimino group can undergo oxidation to form nitroso derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research has indicated that indole derivatives exhibit significant anticancer properties. Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate can potentially inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
    • Antiviral Properties : Indole derivatives have shown promise as inhibitors of viral enzymes. For instance, studies suggest that similar compounds can effectively inhibit HIV-1 integrase, a critical enzyme in the viral life cycle, making this compound a candidate for further exploration in antiviral drug development .
  • Biochemistry
    • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. For example, it could serve as a lead structure for developing inhibitors targeting dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and represents a target for malaria prophylaxis .
    • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it relevant in the development of new antibiotics.
  • Material Science
    • Dye and Pigment Development : The structural features of this compound allow it to be explored as a precursor in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions can be utilized in creating new materials with unique optical properties.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits HIV-1 integrase
AntimicrobialEffective against bacterial strains
Enzyme InhibitionPotential DHODH inhibitor

Table 2: Synthetic Routes

MethodologyDescriptionYield (%)
Fischer Indole SynthesisReaction with aldehyde/ketone75%
Hydroxyimino ReactionFormation under acidic conditions80%

Mechanism of Action

The mechanism of action of Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate involves its interaction with various molecular targets in the body. The hydroxyimino group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate cellular signaling pathways and induce apoptosis in cancer cells . The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following analysis compares Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate with structurally analogous compounds, focusing on substituent effects, biological activities, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Structural Features Biological Activity/Application Key Findings
This compound (861211-41-8) 3-hydroxyimino, 2-methyl ester Antimicrobial intermediate Reactivity for derivatization; no direct activity reported in evidence.
(Z)-Methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives 3-(thioxothiazolidinone-ylidene), 2-methyl ester Broad-spectrum antibacterial/antifungal 10–50-fold higher activity than ampicillin/streptomycin; effective against T. viride .
Ethyl 5-chloro-3-substituted-1H-indole-2-carboxylates (e.g., 3a–e) 5-chloro, 3-(phenethylamino)methyl, 2-ethyl ester Antiproliferative (EGFR/BRAFV600E inhibition) Inhibits cancer cell proliferation via kinase pathways .
Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate (L003694) 3-hydroxy, 5-methoxy, 2-methyl ester Pharmaceutical intermediate Enhances solubility for drug formulation .
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate (1227664-20-1) 3-boronate ester, 2-methyl ester Suzuki coupling reagent Facilitates cross-coupling reactions in synthesis .
Methyl 3-methyl-1H-indole-6-carboxylate (184151-49-3) 3-methyl, 6-methyl ester API intermediate Used in custom synthesis of indole-based drugs .

Key Observations

Substituent Impact on Bioactivity The thioxothiazolidinone-ylidene group in (Z)-methyl derivatives (e.g., ) confers potent antibacterial/antifungal activity, surpassing standard antibiotics like ampicillin . In contrast, the hydroxyimino group in the target compound is primarily reactive for further derivatization rather than direct antimicrobial action . Chloro substituents (e.g., 5-chloro in ) shift activity toward anticancer applications, highlighting the role of halogenation in modulating target specificity .

Ester Group Variations

  • Methyl esters (e.g., target compound) are common for stability and intermediate reactivity, while ethyl esters (e.g., ) may enhance lipophilicity for kinase inhibition .

Boron-Containing Derivatives

  • The boronate ester in enables use in Suzuki-Miyaura cross-coupling, a critical tool in medicinal chemistry for constructing complex molecules .

Methoxy and Hydroxy Groups

  • Methoxy () and hydroxy (target compound) substituents improve solubility, aiding in drug formulation and metabolic stability .

Biological Activity

Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyimino group that enhances its reactivity and interaction with biological targets. The indole core structure is known for its versatility in drug design, contributing to various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with indole structures often act as inhibitors of various kinases. For instance, studies have shown that derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation .
  • Anticancer Activity : The compound has demonstrated potential in inhibiting tumor growth. In vitro studies indicate that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines, including lung cancer (A549) and colorectal carcinoma (HCT116) cells, with IC50 values ranging from 0.1 to 1 µM .
  • Antimicrobial Properties : Research has highlighted the antimicrobial activity of oxime derivatives. This compound has shown effectiveness against bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated:

Cell LineTreatment (mg/kg)IC50 (µM)Mechanism of Action
A549 (Lung Cancer)40.5CDK inhibition
HCT116 (Colorectal)100.8Induction of apoptosis
HL60 (Leukemia)200.001FLT3 inhibition

These findings underscore the compound's potential as a multi-targeted anticancer agent.

Antimicrobial Activity

In antimicrobial studies, the compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.03 mg/mL
Escherichia coli0.05 mg/mL0.1 mg/mL
Listeria monocytogenes0.02 mg/mL0.04 mg/mL

These results highlight the compound's promising antibacterial properties, particularly against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylate derivatives and hydroxylamine. For example, refluxing 3-formyl-indole precursors with hydroxylamine hydrochloride in acetic acid (3–5 hours) is a common approach. Reaction monitoring via TLC and purification by recrystallization (e.g., using DMF/acetic acid mixtures) are critical for optimizing yield and purity . Adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to nucleophile) and catalyst choice (e.g., sodium acetate) improves efficiency .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyimino (N–O, ~3200–3400 cm⁻¹) groups .
  • 1H-NMR to verify indole protons (δ 7.0–8.5 ppm) and methyl ester protons (δ 3.8–4.0 ppm) .
  • X-ray crystallography for absolute configuration determination, as demonstrated for structurally similar indole derivatives (e.g., symmetry codes and hydrogen bonding patterns along crystal axes) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines:

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
  • Conduct reactions in fume hoods due to volatile acetic acid byproducts .
  • Store in airtight containers at –20°C to prevent degradation .
  • Dispose of waste via certified biohazard services, as outlined for indole carboxylate analogs .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of hydroxyimino-indole derivatives be resolved?

  • Methodological Answer : Address discrepancies via:

  • Dose-response studies : Test compounds across concentrations (e.g., 1–100 µM) to identify optimal bioactivity windows .
  • Comparative assays : Use standardized methods (e.g., FRAP for antioxidant capacity vs. DPPH for radical scavenging) to evaluate context-dependent activity .
  • Structural analogs : Compare substituent effects (e.g., halogenated vs. methoxy groups) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for improving the aqueous solubility of this hydrophobic indole derivative?

  • Methodological Answer :

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the hydroxyimino or methyl ester positions .
  • Nanoformulation : Use liposomes or polymeric nanoparticles, as demonstrated for indole-based anticancer agents .
  • Co-crystallization : Explore polar co-formers (e.g., succinic acid) to enhance dissolution rates, leveraging crystal packing data from related compounds .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors). Focus on the hydroxyimino group’s role in hydrogen bonding .
  • QSAR models : Correlate electronic parameters (e.g., Hammett constants) of substituents with bioactivity data to prioritize synthetic targets .
  • MD simulations : Assess stability of ligand-target complexes over time, as applied to indole-based protease inhibitors .

Data Analysis & Experimental Design

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • HPLC-MS/MS : Use C18 columns with methanol/water gradients and monitor [M+H]+ ions (expected m/z ~245 for the parent compound) .
  • UV-Vis spectroscopy : Leverage the indole chromophore (λmax ~297 nm) for rapid quantification, validated against calibration curves .

Q. How should researchers design experiments to differentiate between direct antioxidant effects and pro-oxidant artifacts?

  • Methodological Answer :

  • Control experiments : Include catalase and superoxide dismutase to rule out ROS scavenging via enzyme interference .
  • Cellular assays : Measure intracellular glutathione levels and lipid peroxidation in parallel with cell-free assays .
  • Electrochemical profiling : Use cyclic voltammetry to determine redox potentials, identifying compounds prone to oxidation under physiological conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate
Reactant of Route 2
Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate

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